molecular formula C11H8F3NS B1362353 4-Phenyl-5-(trifluoromethyl)thiophen-3-amine CAS No. 256427-77-7

4-Phenyl-5-(trifluoromethyl)thiophen-3-amine

Cat. No. B1362353
CAS RN: 256427-77-7
M. Wt: 243.25 g/mol
InChI Key: KBIPYEXWOYDDDL-UHFFFAOYSA-N
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Description

4-Phenyl-5-(trifluoromethyl)thiophen-3-amine is a chemical compound with the molecular formula C11H8F3NS . It is an intriguing compound with diverse applications in scientific research.


Synthesis Analysis

The synthesis of thiophene derivatives, such as 4-Phenyl-5-(trifluoromethyl)thiophen-3-amine, has been a topic of interest in recent years. One approach involves the cyclization of readily available S-containing alkyne substrates . This process allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step, usually with high atom economy .


Molecular Structure Analysis

The molecular structure of 4-Phenyl-5-(trifluoromethyl)thiophen-3-amine is characterized by a thiophene ring substituted with a phenyl group at the 4-position and a trifluoromethyl group at the 5-position . The compound has a molecular weight of 243.25 g/mol .


Physical And Chemical Properties Analysis

4-Phenyl-5-(trifluoromethyl)thiophen-3-amine has a molecular weight of 243.25 g/mol, a XLogP3-AA value of 3.5, and a topological polar surface area of 54.3 Ų . It has one hydrogen bond donor count and five hydrogen bond acceptor counts .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “4-Phenyl-5-(trifluoromethyl)thiophen-3-amine,” focusing on unique applications across different fields:

Electrochemical Sensing

A study has shown that a film derived from electrochemically oxidized 3-(4-trifluoromethyl)-phenyl)-thiophene deposited on a graphite electrode was used to estimate the affinity for synthetic stimulants using square wave voltammetry and electrochemical impedance spectroscopy .

Crystallography

The compound has been used in crystallography to determine the crystal structure of related thiophene derivatives, which is essential for understanding their chemical properties and potential applications .

Anticancer Research

Fully-substituted 4-(trifluoromethyl)isoxazoles, which can be synthesized from similar compounds, have been evaluated for their anti-cancer activities against various cell lines, indicating potential applications in cancer treatment .

Antioxidant Agent

Derivatives of this compound have been reported to possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Organic Light-Emitting Diodes (OLEDs)

Compounds with similar structures have been studied for their potential use in OLEDs due to their significant redshift in light emission, indicating a fast relaxation from the excited state to the ground state .

Organic Synthesis

This compound can serve as an intermediate in organic synthesis, contributing to various chemical reactions and product formations .

MDPI De Gruyter RSC Publishing Eureka Select ACS Publications Alfa Chemistry

Safety and Hazards

The safety data sheet for 4-Phenyl-5-(trifluoromethyl)thiophen-3-amine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-phenyl-5-(trifluoromethyl)thiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NS/c12-11(13,14)10-9(8(15)6-16-10)7-4-2-1-3-5-7/h1-6H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIPYEXWOYDDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC=C2N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382347
Record name 4-phenyl-5-(trifluoromethyl)thiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-5-(trifluoromethyl)thiophen-3-amine

CAS RN

256427-77-7
Record name 4-phenyl-5-(trifluoromethyl)thiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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